N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine
Description
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: is an organic compound that features a fluorobenzyl group and a pyridinyloxypropylamine moiety
Properties
Molecular Formula |
C15H17FN2O |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H17FN2O/c1-12(19-15-4-2-3-9-18-15)10-17-11-13-5-7-14(16)8-6-13/h2-9,12,17H,10-11H2,1H3 |
InChI Key |
JOHQVHLJMWUVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)F)OC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like N-fluorobenzenesulfonimide.
Preparation of the Pyridinyloxypropylamine Intermediate: The next step involves the synthesis of the pyridinyloxypropylamine intermediate. This can be done by reacting 2-chloropyridine with propylene oxide in the presence of a base such as potassium carbonate to form 2-(2-pyridinyloxy)propanol. This intermediate is then converted to the corresponding amine using a suitable amination reagent.
Coupling Reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinyloxypropylamine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyridinyloxypropylamine intermediate attacks the benzyl chloride derivative, resulting in the formation of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine.
Industrial Production Methods
Industrial production of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the nucleophile replaces the fluorine atom or other substituents.
Scientific Research Applications
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-bromobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
- N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
Uniqueness
N-(4-fluorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FN2O, with a molecular weight of approximately 256.34 g/mol. The compound features a 4-fluorobenzyl group attached to a pyridin-2-yloxy moiety via a propan-1-amine chain. The presence of the fluorine atom is significant as it may enhance the compound's biological activity due to fluorine's electronegativity and steric effects.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Propan-1-amine Linkage : This is achieved through nucleophilic substitution reactions.
- Introduction of the Pyridin-2-yloxy Group : Utilizing pyridine derivatives in the reaction.
- Fluorination : The introduction of the fluorine substituent at the para position of the benzyl group.
Common reagents include organic solvents such as dichloromethane and catalysts like palladium or copper complexes to enhance reaction efficiency.
Research indicates that this compound interacts with various biological targets, influencing pathways related to cell growth and signaling. Its structural components allow it to bind to specific receptors and enzymes, potentially leading to therapeutic effects in various conditions.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the compound's structure can significantly affect its biological activity. For instance, compounds with different substituents on the benzyl or pyridine rings exhibit varying levels of potency against biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains a fluorine atom | Potentially enhanced biological activity |
| N-benzyl-pyridin-2-yloxy-propan-1-amine | Lacks fluorine substitution | Different solubility and reactivity profiles |
| N-(3-methylbenzyl)-2-(pyridin-3-yloxy)propan-1-amine | Methyl substitution at meta position | Different steric effects |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Inhibitory Effects on Enzymes : A study on related compounds demonstrated their inhibitory effects on Agaricus bisporus tyrosinase, where derivatives with similar structures exhibited low micromolar IC50 values, indicating strong enzyme inhibition capabilities .
- Antimicrobial Activity : Research has shown that structurally similar compounds exhibit moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, suggesting potential applications in treating infections .
- Cell Viability Studies : In vitro studies assessing cytotoxicity revealed that certain derivatives did not exhibit toxicity at therapeutic concentrations, supporting their potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
